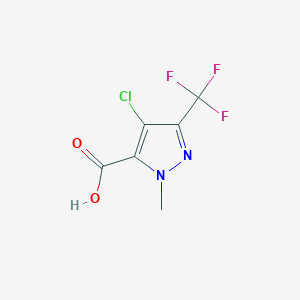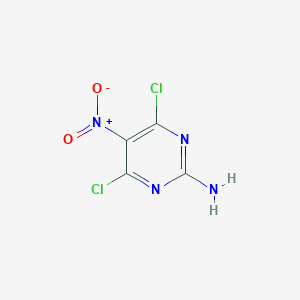
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 228.56 . The compound’s density is predicted to be 1.50±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Cancer Treatment Research
- A study by ロバート ヘンリー,ジェームズ (2006) discusses compounds structurally related to 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. These compounds, including variants of piperidine-4-carboxylic acid, show potential in inhibiting Aurora A kinase, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Characterization
- G. Ganga Reddy et al. (2022) conducted a study on the synthesis and characterization of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which shares a similar structure with the compound . Their research included molecular docking studies to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022).
Structural and Computational Studies
- Li-qun Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives, including studies on molecular structure and thermodynamic properties using X-ray diffraction and theoretical calculations. These studies contribute to understanding the structural properties of compounds like 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Li-qun Shen et al., 2012).
Insecticide Intermediates
- Tan Hai-jun (2009) explored the synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, a key intermediate for new ryanodine acceptor activator insecticides. This research underlines the industrial application of such compounds in developing novel insecticides (Tan Hai-jun, 2009).
Reactivity with Halogens
- A. Molchanov et al. (2002, 2003) studied the reaction of esters of 4,5-dihydro-1H-pyrazole-3,5,5-tricarboxylic acids with halogens. These reactions yield various esters and acids, highlighting the reactivity of pyrazole derivatives with halogens, which is relevant for understanding the chemical properties of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (A. Molchanov et al., 2002), (A. Molchanov et al., 2003).
Electrosynthesis
- B. V. Lyalin et al. (2009) investigated the electrosynthesis of 4-chloropyrazolecarboxylic acids, providing insights into the synthetic processes that can be applied to the compound (B. V. Lyalin et al., 2009).
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWXOYNVUAWUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160908 | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
128694-71-3 | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128694-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)



